molecular formula C11H17NO B1589191 (2-Methoxybenzyl)propylamine CAS No. 807343-01-7

(2-Methoxybenzyl)propylamine

Cat. No.: B1589191
CAS No.: 807343-01-7
M. Wt: 179.26 g/mol
InChI Key: MACWKONDJFBMEY-UHFFFAOYSA-N
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Description

(2-Methoxybenzyl)propylamine is an organic compound with the molecular formula C11H17NO It is a primary amine where the amine group is attached to a propyl chain, which is further connected to a benzyl group substituted with a methoxy group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxybenzyl)propylamine typically involves the reaction of (2-Methoxybenzyl)chloride with propylamine. The reaction is carried out under basic conditions to facilitate the nucleophilic substitution of the chloride by the amine group. The general reaction scheme is as follows:

(2-Methoxybenzyl)chloride+PropylamineThis compound+HCl\text{(2-Methoxybenzyl)chloride} + \text{Propylamine} \rightarrow \text{this compound} + \text{HCl} (2-Methoxybenzyl)chloride+Propylamine→this compound+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (2-Methoxybenzyl)propylamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., thiols, amines) can be employed.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2-Methoxybenzyl)propylamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Comparison with Similar Compounds

    Benzylamine: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    (2-Methoxybenzyl)methylamine: Has a methyl group instead of a propyl group, affecting its steric and electronic properties.

    (4-Methoxybenzyl)propylamine: The methoxy group is at the para position, leading to different reactivity and interactions.

Uniqueness: (2-Methoxybenzyl)propylamine is unique due to the specific positioning of the methoxy group at the ortho position, which influences its chemical reactivity and potential biological activity. This structural feature can result in distinct interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

4-(2-methoxyphenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-13-11-8-3-2-6-10(11)7-4-5-9-12/h2-3,6,8H,4-5,7,9,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACWKONDJFBMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442377
Record name AGN-PC-0N7FS5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

807343-01-7
Record name AGN-PC-0N7FS5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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